molecular formula C13H18N2O3 B2980211 tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 727993-74-0

tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2980211
CAS No.: 727993-74-0
M. Wt: 250.298
InChI Key: QCQJCNQXZJNWLW-UHFFFAOYSA-N
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Description

Tert-butyl-5-Methoxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the CAS Number: 727993-74-0 . It has a molecular weight of 250.3 . The IUPAC name for this compound is tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h7-8H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pyrrole Precursors and Prodigiosin Analogs

The reaction of tert-butyl esters, such as tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, with singlet oxygen can yield peroxidic intermediates. These intermediates facilitate the production of 5-substituted pyrroles, which are significant as α,α′-bipyrroles serving as precursors to prodigiosin, including A-ring substituted analogues. This synthesis pathway has implications in the development of prodigiosin analogs, potentially important in pharmaceutical research (Wasserman et al., 2004).

Antiinflammatory Applications

A series of compounds, including tert-butyl derivatives like this compound, have been synthesized and evaluated for potential antiinflammatory and analgesic activities. Some of these compounds have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, indicating their potential application in the treatment of inflammation and pain (Ikuta et al., 1987).

Structural and Thermal Analysis

The structural and molecular characteristics of this compound and its derivatives have been extensively studied. Such analyses include X-ray crystallography and Density Functional Theory (DFT) calculations, providing insights into the molecular conformation and stability, which are crucial in understanding their potential applications in various scientific domains (Çolak et al., 2021).

Applications in Chromatography

This compound and its derivatives have been utilized in chromatographic methods for the determination of metabolites in urine. This application is particularly relevant in the diagnosis and follow-up of patients with functional tumors and in pharmacokinetic studies, showcasing its importance in clinical diagnostics and research (Muskiet et al., 1981).

Properties

IUPAC Name

tert-butyl 5-methoxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQJCNQXZJNWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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